Heptane-1-sulfinic acid

Description

Contextualization of Sulfinic Acids as Organic Sulfur Species

Organosulfur compounds, which are molecules containing a carbon-sulfur bond, represent a significant class of chemicals with diverse properties and applications. chemrevlett.com Within this broad category, the organosulfur oxoacids are a key family, distinguished by a sulfur atom bonded to both an organic group and at least one hydroxyl group. This family is primarily composed of three main types, differentiated by the oxidation state of the sulfur atom: sulfenic acids (R-S-OH), sulfinic acids (R-S(=O)OH), and sulfonic acids (R-S(=O)₂OH). wikipedia.orgbritannica.com

Heptane-1-sulfinic acid belongs to the sulfinic acid group. Sulfinic acids occupy an intermediate oxidation state between the less oxidized sulfenic acids and the more highly oxidized sulfonic acids. britannica.comoup.com They are considered trivalent sulfur oxyacids. nih.gov While less stable than the corresponding sulfonic acids, sulfinic acids are notable reactive species in various chemical transformations. britannica.comwikipedia.org Their conjugate bases are known as sulfinate anions. wikipedia.org The general instability of free sulfinic acids often leads to their disproportionation, yielding both the corresponding sulfonic acid and a thiosulfonate. wikipedia.org

Structural Overview of this compound

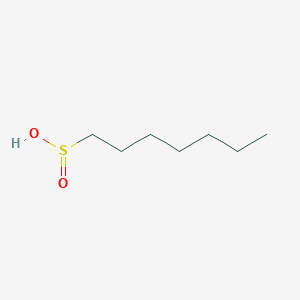

The chemical structure of a sulfinic acid is generally represented by the formula RSO(OH), where 'R' is an organic substituent. wikipedia.org For this compound, the 'R' group is a heptyl chain (C₇H₁₅). The full molecular formula is therefore C₇H₁₆O₂S.

Key structural features include:

A central sulfur atom that is pyramidal in geometry. wikipedia.org

The sulfur atom is bonded to the heptyl group, a hydroxyl (-OH) group, and a single oxygen atom via a double bond (a sulfinyl group).

Due to the pyramidal nature of the sulfur center, sulfinic acids are chiral molecules. wikipedia.org

This structure is distinct from the related heptane-1-sulfonic acid, which has two doubly-bonded oxygen atoms attached to a tetrahedral sulfur center. wikipedia.org

Significance of Alkylsulfinic Acids in Contemporary Organic Chemistry Research

Alkylsulfinic acids, including this compound, have garnered increasing attention in modern organic synthesis. A significant area of their application is as a source of alkyl radicals. rsc.org These compounds are valued because they are generally stable, safe, and easy to handle compared to other traditional alkyl radical precursors. rsc.org

Recent research has demonstrated the utility of unactivated alkylsulfinic acids in synthetic methodologies, such as in visible-light-assisted reactions for the alkylation and annulation of N-arylacrylamides. rsc.org In these processes, the alkylsulfinic acid can generate the desired alkyl radical under mild conditions, often without the need for a metal reagent or a photosensitizer. rsc.org Furthermore, sulfinic acids have been identified as effective hydrogen-atom donors in certain catalytic radical chain reactions. nih.gov This reactivity is central to their role in various synthetic transformations, including the sulfonylation of alkenes and alkynes. nih.gov The discovery that alkylsulfonic acids can form naturally in interstellar ices and may have been delivered to an early Earth by asteroids further underscores the fundamental importance of this class of organosulfur compounds. springernature.comhawaii.edu

Properties of this compound and a Related Compound

Specific experimental data for this compound is not widely available in the literature due to its relative instability. wikipedia.org The table below presents predicted data for this compound alongside experimental data for the more stable, related compound, Heptane-1-sulfonic acid, for context and comparison.

| Property | This compound (Predicted/General) | Heptane-1-sulfonic Acid (Experimental) |

| Molecular Formula | C₇H₁₆O₂S | C₇H₁₆O₃S nih.gov |

| Molecular Weight | 164.27 g/mol | 180.27 g/mol nih.gov |

| Structure | CH₃(CH₂)₆SO(OH) | CH₃(CH₂)₆SO₂(OH) |

| Sulfur Center Geometry | Pyramidal wikipedia.org | Tetrahedral wikipedia.org |

| Acidity (pKa) | Weaker than sulfonic acids (general trend) britannica.com | Strong acid (general trend) britannica.com |

Structure

2D Structure

Properties

CAS No. |

61668-17-5 |

|---|---|

Molecular Formula |

C7H16O2S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

heptane-1-sulfinic acid |

InChI |

InChI=1S/C7H16O2S/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3,(H,8,9) |

InChI Key |

CDRKABSNTPECCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Heptane 1 Sulfinic Acid and Its Chemical Derivatives

Direct Synthesis Approaches to Alkylsulfinic Acids

Direct methods for the synthesis of straight-chain alkylsulfinic acids like heptane-1-sulfinic acid typically begin with precursors such as alkyl halides, sulfonyl compounds, or employ specific reducing agents to install the sulfinic acid moiety.

A primary route to alkanesulfinic acids involves the use of halogenated alkanes. One of the most common methods is the reaction of a Grignard reagent with sulfur dioxide. For the synthesis of this compound, heptylmagnesium bromide would be prepared from 1-bromoheptane (B155011) and magnesium. This Grignard reagent is then treated with sulfur dioxide, followed by acidic workup, to yield the target sulfinic acid.

Another approach is the direct reaction of an alkyl halide with a sulfite (B76179) salt, such as sodium sulfite. nih.govresearchgate.net This nucleophilic substitution reaction, while straightforward, can sometimes be limited by the modest availability of certain sulfinate salts. thieme-connect.com A specialized reagent, sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), has been developed to introduce a protected sulfinate moiety to alkyl halides under mild conditions, avoiding the need for harsh reagents. researchgate.net

A summary of these approaches is detailed in the table below.

Table 1: Synthesis of Alkylsulfinic Acids from Halogenated Precursors| Precursor | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 1-Bromoheptane | 1. Mg, ether2. SO₂3. H₃O⁺ | Heptylmagnesium bromide | This compound |

| 1-Haloheptane | Na₂SO₃ | - | Sodium heptane-1-sulfinate |

| 1-Haloheptane | SMOPS | Protected sulfinate adduct | This compound (after deprotection) |

The reduction of sulfonyl derivatives, particularly sulfonyl chlorides, is a widely used and effective method for preparing sulfinic acids and their salts. mdpi.com Heptane-1-sulfonyl chloride serves as a direct precursor to this compound. The reduction can be accomplished using various reducing agents, such as zinc dust or tin(II) chloride. mdpi.com This transformation is a cornerstone in the synthesis of sulfinates due to the relative accessibility of sulfonyl chlorides, which can often be prepared from the corresponding sulfonic acids. The choice of reducing agent can be critical to achieving high yields and avoiding over-reduction to the corresponding thiol.

Among the various reducing agents, sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is a particularly effective, inexpensive, and safe option for the conversion of sulfonyl chlorides to sulfinates. mdpi.com The reaction is typically carried out in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the interaction between the organic-soluble sulfonyl chloride and the water-soluble reducing agent. This method is valued for its operational simplicity and the formation of clean products. The reduction of heptane-1-sulfonyl chloride with sodium hydrosulfite provides sodium heptane-1-sulfinate, which can then be acidified to produce this compound.

Table 2: Reduction of Heptane-1-sulfonyl Chloride

| Reducing Agent | Solvent System | Product |

|---|---|---|

| Zinc (Zn) | Aqueous / Organic | This compound |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Biphasic | Sodium heptane-1-sulfinate |

| Tin(II) Chloride (SnCl₂) | Acidic Media | This compound |

Synthesis of Specific this compound Derivatives

The this compound core can be incorporated into more complex molecular architectures, including cyclic and allylic derivatives, which are valuable intermediates in organic synthesis.

The synthesis of cyclic sulfinic acid derivatives was historically underdeveloped due to challenges in accessibility. However, recent advances have provided robust methods for their preparation.

Sultines (Cyclic Sulfinates): These compounds can be synthesized through various strategies, including intramolecular cyclizations. For a heptane-based sultine, a precursor such as a ω-hydroxyalkanesulfinic acid would be required. For instance, a 7-hydroxythis compound could undergo an intramolecular esterification (dehydration) to form a large-ring sultine, although the formation of five- or six-membered rings is more common and facile. Modern methods, such as anion relay or radical cyclizations, have expanded the scope of sultine synthesis significantly.

Cyclic Sulfinamides: These nitrogen-containing analogues are also accessible through modern synthetic routes. One approach involves the reaction of N-sulfinylamines with dienes in a Diels-Alder type reaction, followed by oxidation. thieme-connect.com Alternatively, sulfinamides can be prepared from the corresponding sulfonyl chlorides via reduction in the presence of an amine. The intramolecular cyclization of an amino-sulfinamide, derived from a suitable heptane (B126788) precursor, would lead to the formation of a cyclic sulfinamide containing the heptyl group.

Allylic sulfinic acids and their corresponding sulfones are important building blocks in pharmaceutical chemistry. acs.orgnih.gov The synthesis of an allylic sulfinic acid with a heptane framework, such as non-1-ene-3-sulfinic acid, can be approached through several methods.

A prominent strategy involves the palladium-catalyzed or iridium-catalyzed allylic substitution of allylic carbonates or acetates with a simple sulfite salt like sodium sulfite (Na₂SO₃). nih.govresearchgate.net This provides a direct and often highly regioselective and enantioselective route to the desired allylic sulfonic acids, which are the salts of the corresponding sulfinic acids. nih.govresearchgate.net For example, reacting an allylic carbonate derived from non-1-en-3-ol with sodium sulfite in the presence of a suitable catalyst would yield the sodium salt of non-1-ene-3-sulfinic acid. Another established route is the mdpi.comacs.org-sigmatropic rearrangement of an allylic sulfenate, which can be accessed from the corresponding allylic alcohol. This rearrangement leads to an allylic sulfoxide, which can then be further manipulated to yield the sulfinic acid. More direct methods involve the dehydrative cross-coupling of unactivated allylic alcohols with sulfinic acids, which proceeds via an allyl sulfination and a subsequent sulfinate-sulfone rearrangement. acs.orgacs.org

Environmentally Benign Synthetic Strategies for Sulfinic Acids

The development of synthetic methodologies that align with the principles of green chemistry has become a paramount objective in modern organic synthesis. These strategies aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, the use of renewable feedstocks, and the application of environmentally benign reaction conditions. In the context of sulfinic acids and their derivatives, several innovative and green approaches have been developed, moving away from traditional methods that often rely on harsh reagents and produce significant waste.

Recent advancements have emphasized catalyst-free reactions, the use of sustainable catalysts and reagents, and energy-efficient activation methods. These strategies not only offer a reduced environmental footprint but can also provide higher efficiency, selectivity, and operational simplicity compared to conventional routes.

One notable direction is the direct functionalization of readily available starting materials under mild conditions. For instance, the iron-catalyzed direct difunctionalization of alkenes with sulfinic acids and dioxygen provides a cost-effective and green route to β-ketosulfones. rsc.org This method utilizes an inexpensive and abundant iron salt as a catalyst and employs dioxygen from the air as both the oxidant and an oxygen source. rsc.org Similarly, catalyst- and additive-free approaches for the synthesis of allylic sulfones have been reported, reacting 1,3-dienes with sulfinic acids under ambient air at room temperature. mdpi.com This particular method is highlighted for its high atom economy, excellent regioselectivity, and simple operation. mdpi.com

Photocatalysis represents another frontier in the green synthesis of sulfinic acids. Decatungstate photocatalysis, for example, facilitates the direct conversion of strong, aliphatic C(sp³)–H bonds into the corresponding alkyl sulfinic acids. organic-chemistry.org This technique is applicable to a wide array of complex molecules, including natural products. organic-chemistry.org Electrochemical methods also offer a sustainable alternative; the oxidative coupling of thiophenols and alcohols can be performed smoothly at room temperature using air as the source of oxygen to generate sulfinic esters. organic-chemistry.org

The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has become a practical strategy to avoid handling gaseous and toxic SO₂. organic-chemistry.orgrptu.de Palladium-catalyzed reactions involving aryl iodides and DABSO can produce aryl ammonium (B1175870) sulfinates, which are versatile intermediates for various sulfur-containing compounds. organic-chemistry.org

Furthermore, innovative one-pot methods are being developed to streamline synthetic processes. A simple and efficient conversion of methyl sulfones into sulfinic acids has been achieved through an alkylation-elimination sequence in a single reaction vessel. acs.org For the synthesis of derivatives, the use of formic acid with a catalytic amount of iodide presents a green and efficient method for the deoxygenation of methyl sulfinates to produce disulfides, avoiding the need for transition metals. rsc.org

These examples underscore the significant progress in developing environmentally benign synthetic strategies for sulfinic acids and their derivatives. The focus on mild conditions, sustainable reagents, and catalytic efficiency is paving the way for safer and more sustainable chemical manufacturing.

Research Findings on Green Synthetic Methods

The following tables summarize key findings from recent research on environmentally benign synthetic strategies for sulfinic acids and their derivatives.

| Reaction Type | Substrates | Key Reagents/Catalyst | Conditions | Products | Reported Yield | Citation |

|---|---|---|---|---|---|---|

| Hydrosulfonylation | Electron-rich aryl-1,3-dienes, Sulfinic acids | None (Catalyst- and additive-free) | Ambient air, Room temperature | Allylic sulfones | 10–94% | mdpi.com |

| Direct Difunctionalization | Alkenes, Sulfinic acids | Iron salt (catalyst), Dioxygen (oxidant) | Mild conditions | β-ketosulfones | Not specified in abstract | rsc.org |

| Hydrosulfination | Olefins, SO₂, Hydrogen | Palladium complexes | Not specified in abstract | Sulfinic acids and esters | Not specified in abstract | capes.gov.br |

| Coupling with SO₂ Surrogate | Aryl iodides | DABSO, Palladium (catalyst) | Not specified in abstract | Aryl ammonium sulfinates | Not specified in abstract | organic-chemistry.org |

| Methodology | Substrates | Key Reagents/Conditions | Products | Key Advantages | Citation |

|---|---|---|---|---|---|

| Decatungstate Photocatalysis | Aliphatic C(sp³)–H bonds in various scaffolds | Decatungstate photocatalyst, Light | Alkyl sulfinic acids | Direct conversion of strong C-H bonds, applicable to complex molecules. | organic-chemistry.org |

| Electrochemical Oxidative Coupling | Thiophenols, Alcohols | O₂ (from air) as oxygen source, Electrochemical setup | Sulfinic esters | Runs at room temperature, uses air as the oxidant. | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Aromatic compounds (Phenols, Anilines) | Vilsmeier-Haack reagent, NaHSO₃, Sonication | Aromatic sulfonic acids | Enhanced yields and rate acceleration compared to conventional stirring. | scirp.org |

| One-Pot Conversion | Methyl sulfones, Benzylic halide | Excess base, in situ elimination | Sulfinic acids | Efficient, single reaction process. | organic-chemistry.orgacs.org |

| Green Reagent Reduction | Methyl sulfinates | Iodide (catalyst), Formic acid (reductant) | Disulfides | Sustainable, avoids transition metals, excellent yields. | rsc.org |

Reaction Mechanisms and Comprehensive Reactivity of Heptane 1 Sulfinic Acid

Fundamental Reaction Pathways of Sulfinic Acids

The chemistry of sulfinic acids is characterized by the versatility of the sulfur atom, which can participate in a range of transformations. These pathways include nucleophilic attack by the corresponding sulfinate anion, the formation of electrophilic intermediates, and the generation of radical species.

The conjugate base of heptane-1-sulfinic acid, the heptane-1-sulfinate anion, is a potent nucleophile. The nucleophilicity stems from the lone pair of electrons on the sulfur atom. This allows it to react with a wide array of electrophiles to form new carbon-sulfur or heteroatom-sulfur bonds. The versatility of metal sulfinates as nucleophiles is a cornerstone of their application in organic synthesis for the formation of sulfones. The sulfur atom in the sulfinate anion is a soft nucleophile, and its reactivity is influenced by factors such as the counterion, solvent, and the nature of the electrophile.

The nucleophilic strength of sulfinate anions has been quantified using Mayr's nucleophilicity scale. While a specific value for heptane-1-sulfinate is not available, the nucleophilicity of sulfinate anions is generally high, comparable to other potent nucleophiles. This high reactivity makes them effective partners in substitution and addition reactions.

Table 1: Representative Nucleophilic Reactions of Alkylsulfinates

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl halide (R'-X) | Sulfone (R-SO₂-R') | Polar aprotic solvent |

| Michael Addition | α,β-Unsaturated carbonyl | β-Sulfonyl carbonyl compound | Base catalysis |

| Addition to Aldehydes | Aldehyde (R'-CHO) | α-Hydroxy sulfone | Lewis acid catalysis |

While the sulfinate anion is nucleophilic, this compound itself can be a precursor to electrophilic species. Protonation of the sulfinic acid can activate it for reaction with strong nucleophiles. More commonly, conversion of the sulfinic acid to a sulfinyl halide, such as heptane-1-sulfinyl chloride, transforms the sulfur atom into a potent electrophilic center. Sulfinyl chlorides are highly reactive towards a variety of nucleophiles. Their electrophilicity is intermediate between that of sulfenyl halides (R-S-X) and sulfonyl halides (R-SO₂-X).

The reaction of these electrophilic intermediates with nucleophiles such as water, alcohols, and amines leads to the formation of sulfinic acids, sulfinate esters, and sulfinamides, respectively. The reactivity of sulfonyl chlorides is due to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group.

Table 2: Comparison of Electrophilic Sulfur Species Derived from Sulfinic Acids

| Species | General Formula | Relative Reactivity | Typical Nucleophiles |

|---|---|---|---|

| Protonated Sulfinic Acid | R-SO(OH)₂⁺ | Low | Strong nucleophiles |

| Sulfinyl Halide | R-S(O)-X | High | Water, alcohols, amines, thiols |

| Sulfonyl Halide | R-SO₂-X | Very High | Water, alcohols, amines |

Reactivity is a qualitative assessment based on general principles of organic chemistry.

One-electron oxidation of this compound leads to the formation of the heptane-1-sulfonyl radical (CH₃(CH₂)₆SO₂•). This can be achieved through various methods, including reaction with metal oxidants or photochemically. The generation of sulfonyl radicals is a key step in many synthetic transformations. The stability of the sulfonyl radical is influenced by the nature of the R-group.

The central reaction in the formation of sulfonyl radicals from sulfinic acids is the homolytic cleavage of the S-H bond. The bond dissociation energy (BDE) for this process is a key thermodynamic parameter. While the experimental BDE for this compound is not available, computational studies on methanesulfinic acid provide a reasonable estimate.

Once formed, sulfonyl radicals can undergo a variety of reactions, most notably addition to carbon-carbon double and triple bonds. This radical addition is a powerful method for the formation of carbon-sulfur bonds and is a key step in processes like hydrosulfonylation of alkenes.

Table 3: Calculated Bond Dissociation Energy (BDE) for the S-H Bond in Methanesulfinic Acid

| Method | BDE (kJ/mol) |

|---|---|

| G3B3 | 345.2 |

| CBS-QB3 | 343.5 |

Data from computational studies on methanesulfinic acid, serving as an analogue for this compound.

The rate of addition of sulfonyl radicals to alkenes is dependent on the substitution pattern of the alkene and the nature of the sulfonyl radical.

Thiyl radicals (RS•), where R is an alkyl or aryl group, are another important class of sulfur-centered radicals. It is important to note that thiyl radicals are not directly generated from sulfinic acids (RSO₂H). Instead, they are typically formed from the corresponding thiols (RSH) through oxidation or photolysis.

The connection between sulfinic acids and thiyl radicals lies in the oxidation state of sulfur. Thiols are at a lower oxidation state than sulfinic acids. Oxidation of a thiol can lead to a thiyl radical, which can then undergo further oxidation to eventually form sulfinic and sulfonic acids. Therefore, while not a direct product of this compound, the heptylthiyl radical (CH₃(CH₂)₆S•) is a related species in the broader context of heptyl-sulfur chemistry.

Thiyl radicals are known to participate in a variety of radical reactions, including addition to alkenes and alkynes, and cyclization reactions.

Specific Mechanistic Investigations Related to Sulfinic Acid Chemistry

Detailed mechanistic studies have unveiled unique and sometimes non-intuitive reaction pathways in sulfinic acid chemistry. One such area of investigation has been the formation of highly reactive sulfene (B1252967) intermediates.

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from various precursors, including α-haloalkanesulfinic acids. The mechanism of sulfene formation from these precursors has been a subject of interest. The "abnormal route" refers to a mechanistic pathway where the formation of the sulfene proceeds via the loss of a nucleophile from the carbon atom adjacent to the sulfonyl group, rather than from the sulfur atom itself.

This pathway is particularly relevant for 1-haloalkanesulfinic acids. In the presence of a base, these compounds can eliminate a halide ion to form the corresponding sulfene. Kinetic and labeling experiments have provided evidence for this "abnormal route". This mechanism indicates that sulfenes can act as "ambifunctional" electrophiles, with nucleophiles having the ability to attack either the carbon or the sulfur atom.

Table 4: Conceptual Energetics of the "Abnormal Route" for Sulfene Formation

| Step | Description | Energetic Consideration |

|---|---|---|

| 1 | Deprotonation of the sulfinic acid | Typically fast and exergonic with a suitable base |

| 2 | Elimination of the halide from the α-carbon | Rate-determining step, activation barrier dependent on the C-X bond strength |

| 3 | Formation of the sulfene intermediate | Highly reactive, transient species |

This table represents a conceptual framework in the absence of specific computational data for a heptyl-substituted system.

Desulfonylation Mechanisms of Sulfinic Acids

Desulfonylation reactions involve the removal of a sulfonyl group from an organic compound. In the context of sulfinic acids, this typically refers to the loss of sulfur dioxide (SO₂). While direct desulfonylation of a sulfinic acid to a hydrocarbon is not a common standalone reaction, the principles of C-S bond cleavage in related sulfonyl derivatives are well-established.

Reductive desulfonylation is a more common process, leading to the replacement of a carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org Mechanistic studies on the reduction of sulfones, which can be formed from the oxidation of sulfinic acids, suggest that the process often initiates with an electron transfer to the sulfone. This results in the formation of a radical anion, which then fragments to yield a sulfinate anion and an organic radical. The organic radical is subsequently reduced and protonated to give the final hydrocarbon product. wikipedia.org The stability of the potential organic radical plays a crucial role in determining which C-S bond is cleaved. wikipedia.org

For instance, in the reductive desulfonylation of alkyl aryl sulfones, the alkyl-SO₂ bond is preferentially cleaved over the aryl-SO₂ bond because the aryl radical is generally less stable than the alkyl radical. rsc.org

Another relevant process is the Julia olefination, where a β-hydroxy sulfone undergoes reductive elimination to form an alkene. This reaction highlights the ability of the sulfonyl group to be eliminated under reductive conditions. wikipedia.org

Oxidative Pathways Leading to Sulfonic Acids and Other Species

The oxidation of sulfinic acids (RSO₂H) to their corresponding sulfonic acids (RSO₃H) is a common and significant reaction pathway. This transformation represents a two-electron oxidation of the sulfur atom. A variety of oxidizing agents can effect this conversion.

The general mechanism for the oxidation of organic sulfur compounds, including sulfinic acids, often involves a nonradical, two-equivalent-transfer process. researchgate.net For smaller organic sulfur compounds, the oxidation proceeds sequentially from sulfenic acid to sulfinic acid, and finally to sulfonic acid. researchgate.net Further oxidation of the sulfonic acid can lead to the cleavage of the C-S bond, ultimately forming sulfate (B86663). researchgate.net

Studies on the oxidation of aminoiminomethanesulfinic acid (AIMSA) have shown that its oxidation to sulfate can proceed through the formation of HSO₃⁻ as an intermediate, rather than exclusively through the corresponding sulfonic acid. researchgate.net The rates of oxidation can be significantly influenced by the structure of the sulfinic acid. For example, freshly prepared solutions of aminoiminomethanesulfonic acid (AIMSOA) are oxidized by common oxidants at a much slower rate than its precursor, AIMSA. researchgate.net

Hydrolytic Cleavages of Sulfinic Acids and Derivatives

The hydrolysis of sulfinic acids themselves is not a widely studied reaction, as they are generally stable in aqueous solutions. However, the hydrolysis of sulfinic acid derivatives, such as sulfinate esters and sulfinamides, provides insight into the reactivity at the sulfinyl sulfur center.

The hydrolysis of sulfinamides, for instance, yields sulfinic acids and the corresponding amine. researchgate.net Studies have shown that the hydrolysis of sulfinamides can be subject to general acid catalysis, becoming more facile under acidic conditions. researchgate.net

The hydrolysis of sulfinate esters has also been investigated to understand the mechanism of nucleophilic substitution at the sulfur atom. The reaction can proceed through an Sₙ2-like mechanism or via an addition-elimination pathway involving a sulfurane intermediate. Isotope labeling studies on the acid-catalyzed hydrolysis of methyl benzenesulfinate (B1229208) have shown that oxygen exchange at the sulfinyl oxygen occurs, but at a much slower rate than hydrolysis. This observation has been interpreted as evidence against a stable sulfurane intermediate and in favor of an Sₙ2-like mechanism.

Redox Chemistry of Related Sulfenic Acid Precursors (R-SOH)

Sulfenic acids (R-SOH) are transient intermediates in the oxidation of thiols and are the precursors to sulfinic acids. Their redox chemistry is crucial for understanding the subsequent formation and reactivity of sulfinic acids.

O-H Bond Dissociation Enthalpies in Sulfenic Acids

The O-H bond dissociation enthalpy (BDE) is a key thermodynamic parameter that influences the hydrogen atom transfer (HAT) reactivity of sulfenic acids. Sulfenic acids are known to have remarkably weak O-H bonds.

Experimental and computational studies have been conducted to determine the O-H BDE of various sulfenic acids. For instance, the O-H BDE in sulfenic acids is estimated to be around 70 kcal mol⁻¹, which is significantly lower than the S-H BDE in thiols (approximately 87 kcal mol⁻¹) and the O-H BDE in the corresponding sulfinic acids (around 78 kcal mol⁻¹). rsc.org This weak O-H bond makes sulfenic acids excellent hydrogen atom donors in radical reactions.

The table below presents a comparison of bond dissociation enthalpies for related sulfur-containing functional groups.

| Bond | Compound Type | Approximate BDE (kcal/mol) |

| RS-H | Thiol | 87 |

| RSO-H | Sulfenic Acid | 70 |

| RSO₂-H | Sulfinic Acid | 78 |

Data compiled from literature sources. rsc.org

Proton-Coupled Electron Transfer Mechanisms in Oxidation Reactions

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a concerted or stepwise manner. nih.govnih.govmdpi.com PCET pathways are crucial in the oxidation of many biological molecules and are relevant to the redox chemistry of sulfenic acids.

In the oxidation of a thiol to a sulfenic acid, and subsequently to a sulfinic acid, PCET mechanisms can play a significant role, particularly in biological systems where proton relays can facilitate the process. The concerted transfer of a proton and an electron can avoid the formation of high-energy intermediates. nih.gov

The oxidation of a phenol (B47542) by a radical, for example, can proceed via a PCET mechanism where the electron is transferred from the aromatic ring and the proton is transferred from the hydroxyl group. mdpi.com A similar mechanism can be envisioned for the oxidation of sulfenic acids, where the electron is donated from a sulfur-based orbital and the proton is transferred from the hydroxyl group. The efficiency of PCET reactions is influenced by factors such as the geometric arrangement of the donor and acceptor, the solvent, and the presence of hydrogen-bonding networks.

Intermediacy and Transformations of Sulfenyl Radicals

Sulfenyl radicals (RSO•) are key intermediates in the chemistry of sulfenic acids. They are formed upon the homolytic cleavage of the O-H bond in a sulfenic acid. Due to the low O-H BDE of sulfenic acids, this process can be readily initiated by other radical species.

Once formed, sulfenyl radicals can undergo a variety of transformations. They are known to be more stable than the corresponding thiyl (RS•) and sulfonyl (RSO₂•) radicals. The inherent reactivity of sulfenic acids towards alkyl radicals is comparable to that of thiols and sulfinic acids. rsc.org

Sulfenyl radicals can participate in addition reactions to unsaturated systems, hydrogen atom abstraction from suitable donors, and radical-radical coupling reactions. The relatively slow reaction of the related sulfonyl radicals with oxygen is a key factor in the autoxidation of sulfinic acids, and a similar reactivity profile for sulfenyl radicals would influence the fate of sulfenic acids in aerobic environments. rsc.org The study of these transient radical species is essential for a complete understanding of the oxidative pathways of organosulfur compounds.

Advanced Spectroscopic and Analytical Characterization of Heptane 1 Sulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For heptane-1-sulfinic acid, the ¹H NMR spectrum is characterized by signals corresponding to the protons of the seven-carbon alkyl chain and the acidic proton of the sulfinic acid group.

The electron-withdrawing nature of the sulfinic acid group causes protons on adjacent carbons (alpha-protons) to be deshielded, shifting their resonance signal downfield compared to protons further down the chain. The terminal methyl group (CH₃) protons are the most shielded and thus appear furthest upfield. The acidic proton (-SO₂H) is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -SO₂H | 10.0 - 12.0 | Broad Singlet | 1H |

| α-CH₂ (C1) | 2.8 - 3.2 | Triplet | 2H |

| β-CH₂ (C2) | 1.7 - 2.0 | Multiplet | 2H |

| γ, δ, ε-CH₂ (C3-C5) | 1.2 - 1.6 | Multiplet | 6H |

| ζ-CH₂ (C6) | 1.2 - 1.4 | Multiplet | 2H |

| ω-CH₃ (C7) | 0.8 - 1.0 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts for n-alkyl chains and the influence of sulfur-containing functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, one for each unique carbon atom in the heptyl chain.

Similar to ¹H NMR, the carbon atom directly bonded to the sulfinic acid group (C1) is significantly deshielded and appears at the lowest field (highest ppm value). The chemical shifts of the other carbon atoms generally decrease as their distance from the electron-withdrawing group increases, with the terminal methyl carbon (C7) appearing at the highest field. oregonstate.edudocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂-S) | 55 - 65 |

| C2 | 25 - 35 |

| C3 | 28 - 32 |

| C4 | 28 - 32 |

| C5 | 30 - 34 |

| C6 | 22 - 26 |

| C7 (-CH₃) | 13 - 15 |

Note: Predicted values are based on data for n-heptane and known substituent effects of sulfur functional groups. chemicalbook.comlibretexts.org The chemical shift for C1 is an estimation based on related organosulfur compounds. lookchem.com

Sulfur- and Phosphorus-Based NMR for Related Compounds (e.g., ³¹P NMR for phosphonic acids, general applicability)

While ¹H and ¹³C NMR are standard, other nuclei can be probed to gain more specific information. For organosulfur compounds, ³³S NMR could theoretically provide direct information about the sulfur atom's environment. However, ³³S NMR is challenging due to the nucleus's low natural abundance (0.76%), low sensitivity, and quadrupolar nature, which leads to very broad signals. mdpi.comhuji.ac.il These factors make it an underutilized technique, especially for routine analysis. researchgate.netbohrium.com

In contrast, for analogous organophosphorus compounds like phosphonic acids, ³¹P NMR is a powerful and routine technique. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. mdpi.com This makes ³¹P NMR an excellent tool for identifying and quantifying phosphorus-containing compounds, studying reaction mechanisms, and assessing the purity of materials like pesticides and pharmaceuticals. researchgate.netnih.govresearchgate.net The wide chemical shift range of ³¹P NMR allows for clear differentiation of various phosphorus environments. mdpi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the sulfinic acid group and the alkyl chain.

Key diagnostic peaks include a very broad O-H stretch from the hydroxyl group, a strong S=O stretch, and an S-O single bond stretch. The long alkyl chain will be evident from the C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (sulfinic acid) | 2500 - 3200 | Broad, Strong |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| S=O stretch | 1050 - 1150 | Strong |

| S-O stretch | 850 - 950 | Medium-Strong |

| C-H bend (alkyl) | 1375 - 1465 | Medium |

Note: The S=O stretching frequency is a key identifier for sulfinic acids and related sulfoxides. aip.org The broadness of the O-H stretch is due to strong hydrogen bonding.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For a relatively labile molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation in the ion source and observe the intact molecular ion or a protonated/deprotonated version. wikipedia.org

Under electron impact (EI) or through collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in predictable ways. wikipedia.org Common fragmentation pathways for alkyl sulfur acids include:

Cleavage of the C-S bond: This would result in the loss of the heptyl radical (•C₇H₁₅) or the formation of a heptyl cation [C₇H₁₅]⁺.

Loss of small neutral molecules: Fragments corresponding to the loss of SO, SO₂, or H₂O from the molecular ion are common in sulfur-containing acids. aaqr.org

Alkyl chain fragmentation: The heptyl chain itself can fragment, typically leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The exact molecular weight of this compound (C₇H₁₆O₂S) is 164.08 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a polar, acidic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Reversed-Phase Liquid Chromatography (RPLC) is a common mode used for such analyses. wikipedia.orgchromtech.com In RPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org To ensure good peak shape and reproducible retention for an acidic analyte, the pH of the mobile phase is often controlled. Acidifying the mobile phase (e.g., with formic or acetic acid) suppresses the ionization of the sulfinic acid, increasing its hydrophobicity and retention on the non-polar column. nih.govbiotage.com

For separating a homologous series of alkylsulfinic or sulfonic acids, RPLC is effective, with longer alkyl chains resulting in longer retention times. sielc.com Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.comresearchgate.netnih.gov LC-MS provides both separation and mass information, making it a powerful tool for the definitive identification and quantification of the compound in complex matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like sulfinic and sulfonic acids. Due to the ionic nature of the sulfinic acid group, chromatographic strategies often involve managing its polarity to achieve adequate retention and separation on common stationary phases.

Ion-pair reversed-phase liquid chromatography (RPLC) is a frequently employed approach. sigmaaldrich.com This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ionic pair with the charged analyte. Heptane-1-sulfonic acid sodium salt itself is commonly used as such a reagent to improve the retention and separation of basic analytes. sigmaaldrich.comresearcher.life For the analysis of anionic species like heptane-1-sulfinate, a cationic ion-pairing reagent would be utilized.

Alternative approaches include mixed-mode chromatography and hydrophilic interaction liquid chromatography (HILIC). A method for separating linear alkyl sulfonates involves a mixed-mode cation exchange column operating in a reversed-phase anion-exclusion mode. sielc.com HILIC has also emerged as a viable alternative to traditional ion chromatography for retaining polar organic acids, using bonded zwitterionic stationary phases. chromatographyonline.com The separation is highly dependent on the pH and buffer capacity of the mobile phase. nih.gov Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric analytes, or mass spectrometry (LC-MS). sielc.comsielc.com

Table 1: HPLC Methodologies for Related Alkyl Sulfonic Acids

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detector | Reference(s) |

|---|---|---|---|---|

| Mixed-Mode | Primesep 500 (Mixed-mode cation exchange) | Acetonitrile / Water with Ammonium (B1175870) Acetate buffer | ELSD | sielc.com |

| BIST™ Method | BIST™ A+ (Negatively-charged cation-exchange) | Acetonitrile (90%) with TMDAP formate (B1220265) buffer (pH 4.0) | ELSD, MS-compatible | sielc.com |

| HILIC | ZIC®-HILIC (Zwitterionic) | Acetonitrile / Ammonium Acetate buffer | Refractive Index (RI), MS-compatible | chromatographyonline.com |

| Reversed-Phase | C8 or C18 | Acetonitrile / Aqueous buffer (e.g., phosphate, perchlorate) | UV, Fluorescence | researcher.liferesearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Systems

Direct analysis of highly polar and non-volatile compounds such as sulfinic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The technique requires analytes to be thermally stable and volatile enough to be transported through the GC column in the gas phase. youtube.com Therefore, a crucial prerequisite for the GC-MS analysis of sulfinic and sulfonic acids is a derivatization step to convert the polar functional group into a less polar, more volatile moiety. mdpi.com

Common derivatization strategies for acidic functional groups include:

Esterification: This involves converting the acid to its corresponding ester, for example, a methyl ester. Reagents such as trimethylsilyldiazomethane (B103560) or dimethylformamide-dialkylacetals can be used for this purpose. gcms.cz A published method for N,N-dialkylaminoethane-2-sulfonic acids involves their analysis as methyl esters. nih.gov

Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or N-trimethylsilylimidazole (TMSI) are effective for derivatizing sulfonic acids. gcms.cztcichemicals.com

Once derivatized, the resulting compound can be analyzed using standard GC-MS protocols. The mass spectrometer provides detailed structural information, aiding in the identification of the original analyte based on the mass of the derivative and its fragmentation patterns. nih.gov

Challenges in the GC-MS analysis of organosulfur compounds include potential analyte adsorption within the GC system and the fact that trace-level sulfur compounds can be difficult to detect in complex matrices. ingenieria-analitica.comsilcotek.com To overcome this, sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), are often used in parallel with or instead of a mass spectrometer to enhance sensitivity and selectivity for sulfur-containing species. ingenieria-analitica.comshimadzu.comresearchgate.net

Table 2: Common Derivatization Reagents for Sulfonic Acids in GC Analysis

| Reagent Class | Reagent Example | Abbreviation | Derivative Formed | Reference(s) |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) ether/ester | tcichemicals.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/ester | tcichemicals.com |

| Silylation | N-trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) ether/ester | gcms.cz |

| Alkylation | Trimethylsylfonium Hydroxide | TMSH | Methyl ester | mdpi.com |

| Alkylation | Trimethylsilyldiazomethane | Methyl ester | gcms.cz |

Emerging Analytical Modalities in Sulfur Chemistry Research

The field of analytical chemistry is continually evolving, providing new tools for the sensitive and specific detection of organosulfur compounds. These emerging modalities offer significant advantages over traditional methods, particularly for complex samples or when targeting specific oxidation states of sulfur.

One major advancement in separation science is comprehensive two-dimensional gas chromatography (GC×GC) , often coupled with time-of-flight mass spectrometry (TOF-MS). researchgate.net This technique provides vastly superior separation power compared to conventional single-column GC, enabling the resolution of trace sulfur compounds from complex matrix interferences, which is a common challenge in petrochemical and flavor analysis. silcotek.comresearchgate.net

For biological systems, a significant area of development is the use of chemoselective probes . These are molecules designed to react specifically with a particular functional group, such as a sulfinic acid. nih.govresearchgate.net Probes have been developed that combine a reactive "warhead" for the sulfinic acid with a reporter tag, such as biotin (B1667282) or an azide (B81097) group. nih.govnih.gov This allows for the selective labeling of sulfinic acid-modified proteins, which can then be detected, enriched, and identified using mass spectrometry, providing a powerful tool for redox proteomics. nih.govresearchgate.net

Advances in detection technology have also broadened analytical capabilities. Inductively coupled plasma mass spectrometry (ICP-MS) , traditionally used for elemental analysis, can be coupled with liquid chromatography to provide highly sensitive, element-specific detection. rsc.org This has been applied to quantify sulfenic acids by using specific trapping molecules that contain a lanthanide atom, which is then detected by ICP-MS. rsc.org Furthermore, developments in ozone-induced chemiluminescence detection (SCD) have made it a nearly ideal detector for ultra-trace sulfur analysis in GC, with enhanced performance and reliability. rsc.org Finally, high-resolution mass spectrometry (HRMS) is increasingly used in non-targeted analyses to identify previously unknown organosulfur compounds in complex environmental and industrial samples. nih.gov

Computational Chemistry and Theoretical Investigations of Heptane 1 Sulfinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, solving approximations of the Schrödinger equation to determine the electronic structure of a molecule. From this, a wealth of information about the molecule's reactivity, stability, and spectroscopic properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. For a molecule such as Heptane-1-sulfinic acid, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

In such studies, the choice of a functional and a basis set is critical. Hybrid functionals like B3LYP or those from the M06 suite are commonly employed for organosulfur compounds. nsf.govnih.gov A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set like aug-cc-pVTZ, would be appropriate to accurately describe the electronic environment, particularly around the sulfur and oxygen atoms. researchgate.netvt.edu These calculations provide the foundational data for bond lengths, bond angles, and dihedral angles of the molecule in its most stable state.

Once the geometry is optimized, DFT can be used to explore key electronic properties that govern the reactivity and stability of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov For this compound, the HOMO would likely be localized around the sulfur-oxygen region, indicating this as a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a high negative potential around the oxygen atoms of the sulfinyl group, identifying them as likely sites for hydrogen bonding and interaction with electrophiles or metal cations. wuxiapptec.comuni-muenchen.de The acidic proton on the hydroxyl group would exhibit a strong positive potential.

Stability: Sulfinic acids are known to be of intermediate stability and can undergo further oxidation to the more stable sulfonic acids or participate in disproportionation reactions. nih.gov Computational studies can quantify this by calculating the thermodynamic favorability of these degradation pathways. Electron-withdrawing or sterically bulky groups can enhance the stability of sulfinic acids; however, the simple heptyl chain in this compound is an electron-donating group, which might influence its reactivity profile compared to other analogs. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability, site of oxidation. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability, site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Relates to chemical stability and reactivity. wuxibiology.com |

| Dipole Moment | 3.1 D | Indicates overall molecular polarity. |

| MEP Minimum (on Oxygen) | -45 kcal/mol | Electron-rich region, site for H-bonding and electrophilic attack. researchgate.net |

| MEP Maximum (on -OH Hydrogen) | +60 kcal/mol | Electron-poor region, acidic proton. wuxiapptec.com |

Computational Modeling of Reaction Mechanisms

Computational modeling is invaluable for mapping the complex sequences of events that occur during a chemical reaction. It allows for the characterization of short-lived, high-energy species like transition states that are often impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the peak of the energy barrier for the reaction. Locating and characterizing this TS is a primary goal of mechanistic studies. uni-goettingen.de Using computational methods, a TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a key reaction pathway to investigate would be its oxidation to Heptane-1-sulfonic acid. Computational modeling could elucidate the mechanism, for instance, by reaction with an oxidant like hydrogen peroxide. nih.govnih.gov Calculations would identify the TS structure, revealing the simultaneous breaking and forming of bonds as an oxygen atom is transferred to the sulfur center. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified TS correctly connects the reactant and product states. nsf.gov

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure as a true transition state. |

| S---O Forming Bond Length | 1.95 Å | The distance between the sulfur and the incoming oxygen atom. |

| O---H Breaking Bond Length (from H₂O₂) | 1.30 Å | The distance of the bond being broken in the oxidant. |

By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial kinetic and thermodynamic information.

Kinetics: The Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants, determines the reaction rate. A higher energy barrier corresponds to a slower reaction. Computational studies on simpler sulfinic acids have shown that reactions like hydrogen atom transfer (HAT) to form sulfonyl radicals have specific activation barriers that can be accurately predicted. nih.govrsc.org For this compound, such calculations would quantify its propensity to engage in radical reactions, which is crucial for applications in synthesis. nih.gov

A reaction coordinate diagram, plotting energy versus the progress of the reaction, visually summarizes this kinetic and thermodynamic data, showing all intermediates and transition states along the pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically model single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit interactions of a molecule with its environment over time. MD simulations use classical mechanics (force fields) to calculate the forces between atoms and track their motions, providing insights into the dynamic behavior of molecules in solution. rsc.orgnih.gov

For this compound, MD simulations would be particularly useful for studying its behavior in an aqueous solution. The simulations could reveal the structure and stability of the hydration shell around the polar sulfinyl headgroup. Key intermolecular interactions that could be analyzed include:

Hydrogen Bonding: The -SO(OH) group can act as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the lone pairs on the oxygens). MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry, which are critical for understanding the solubility and reactivity of the acid in protic solvents. rsc.orgresearchgate.net

Hydrophobic Interactions: The long heptyl chain is nonpolar and would exhibit hydrophobic interactions, influencing how the molecule orients itself at interfaces or aggregates in solution.

Such simulations provide a molecular-level picture of solvation, which can significantly influence reaction kinetics and thermodynamics compared to the gas phase. rsc.org

In Silico Approaches to Sulfinic Acid Chemistry

Computational chemistry and theoretical investigations provide powerful tools for understanding the intrinsic properties and reactivity of sulfinic acids. While specific in silico studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical work on simpler sulfinic acids, such as methanesulfinic acid and phenylsulfinic acid, allows for a detailed extrapolation of the expected molecular and electronic characteristics of this longer-chain analogue. These computational approaches are crucial for elucidating aspects of sulfinic acid chemistry that are often challenging to probe experimentally due to the instability of the free acids. wikipedia.org

In silico investigations of sulfinic acids typically employ a range of quantum mechanical methods, including ab initio calculations and Density Functional Theory (DFT). acs.orgnih.gov These methods are used to predict molecular geometries, vibrational frequencies, and relative energies of different conformers and isomers. acs.org For instance, ab initio studies on the parent sulfinic acid (HSO₂H) have been instrumental in determining its most stable conformations and understanding its isomerization pathways. acs.org

One of the key areas of focus in the computational study of sulfinic acids is the determination of their geometric parameters. For this compound, the geometry around the pyramidal sulfur atom is of particular interest. Theoretical calculations on simpler alkylsulfinic acids can provide a reliable estimate of the bond lengths and angles for the -SO(OH) group in this compound. The presence of the heptyl group is not expected to significantly alter the local geometry of the sulfinic acid moiety compared to smaller alkylsulfinic acids.

The electronic structure of sulfinic acids is another critical aspect explored through computational methods. These studies provide insights into the charge distribution, molecular orbitals, and the nature of the sulfur-oxygen bonds. Natural Bond Orbital (NBO) analysis, for example, can be used to understand the delocalization of electron density and the interactions between the sulfur lone pair and the S=O and S-O bonds. rsc.org

Furthermore, computational models are invaluable for studying the reactivity of sulfinic acids. A significant area of investigation is the calculation of bond dissociation enthalpies (BDEs), which are crucial for understanding the radical chemistry of these compounds. rsc.orgnih.gov Theoretical calculations have been used to determine the O-H BDE of various sulfinic acids, providing insight into their behavior as hydrogen atom donors. rsc.orgnih.gov For instance, the O-H BDE for alkylsulfinic acids has been computationally estimated to be around 78 kcal/mol. rsc.org

Molecular dynamics (MD) simulations, while less common for small molecules like this compound in isolation, can be employed to study its behavior in condensed phases, such as in solution or in mixtures. nih.govacs.org These simulations can provide information on solvation effects, intermolecular interactions, and the dynamics of the heptyl chain.

To provide a quantitative perspective, the following tables summarize representative computational data for model sulfinic acid compounds. This data serves as a foundation for understanding the expected properties of this compound.

Table 1: Calculated Geometric Parameters of Methanesulfinic Acid (CH₃SO₂H) at the B3LYP/6-311+G(d,p) Level of Theory

| Parameter | Value |

| S=O Bond Length | 1.48 Å |

| S-O Bond Length | 1.62 Å |

| S-C Bond Length | 1.83 Å |

| O-H Bond Length | 0.97 Å |

| O=S-O Angle | 111.5° |

| O=S-C Angle | 108.2° |

| O-S-C Angle | 100.1° |

| S-O-H Angle | 107.8° |

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Model Sulfinic Acids

| Compound | Computational Method | O-H BDE (kcal/mol) |

| Phenylsulfinic Acid | CBS-QB3 | 78.3 |

| 9-Triptycenesulfinic Acid | CBS-QB3 | 76.7 |

Source: Adapted from computational studies on sulfinic acid reactivity. nih.govresearchgate.net

The data presented in these tables for model compounds offer a strong basis for predicting the properties of this compound. The geometric parameters of the sulfinic acid group in the heptyl derivative are expected to be very similar to those of methanesulfinic acid. The O-H bond dissociation enthalpy is also anticipated to be in the same range as that of other alkylsulfinic acids, around 78 kcal/mol, as the electronic effect of the long alkyl chain on the sulfinic acid moiety is minimal. rsc.org

Applications of Heptane 1 Sulfinic Acid and Its Derivatives in Organic Transformations and Catalysis

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

Alkyl sulfinic acids, including heptane-1-sulfinic acid, serve as pivotal intermediates in the synthesis of more complex molecules, particularly those containing sulfur. The sulfinic acid group is a versatile handle that can be readily converted into a variety of other sulfur-containing functionalities. This synthetic flexibility is crucial for accessing a diverse range of organosulfur compounds.

Recent advancements have demonstrated that aliphatic C(sp³)–H bonds can be directly converted into the corresponding alkyl sulfinic acids through methods like decatungstate photocatalysis. princeton.eduorganic-chemistry.org This allows for the direct synthesis of complex sulfinic acids from simple hydrocarbon feedstocks. Once formed, these sulfinic acid intermediates can be divergently functionalized to produce a range of medicinally and industrially relevant molecules. princeton.edu The primary value of this compound as an intermediate lies in its capacity to be transformed into sulfones, sulfonamides, and sulfides, which are functional groups prevalent in pharmaceuticals, agrochemicals, and materials science. princeton.edunih.gov

For instance, the sulfinic acid intermediate derived from a complex scaffold can be readily converted into various alkyl sulfone derivatives, showcasing its utility in late-stage functionalization and the rapid synthesis of molecular libraries for drug discovery. princeton.edu

Table 1: Diversification of Alkyl Sulfinic Acid Intermediates

| Starting Material | Target Functional Group | Transformation Method | Significance |

|---|---|---|---|

| Alkyl Sulfinic Acid | Sulfone | Oxidation or radical addition to alkenes/alkynes | Access to a core structural motif in many pharmaceuticals. |

| Alkyl Sulfinic Acid | Sulfonamide | Oxidative amination | Synthesis of antibacterial agents and other bioactive compounds. |

Catalytic Applications in Organic Synthesis

This compound and its derivatives can participate in and catalyze a variety of organic reactions, leveraging their acidic properties and their ability to engage in both photocatalytic and radical pathways.

Sulfinic acids are Brønsted acids, though they are generally weaker than their sulfonic acid counterparts. patsnap.com However, their acidity is sufficient to catalyze certain organic reactions. The application of sulfonic acids as strong acid catalysts is well-established for a wide range of transformations, including esterification, alkylation, and rearrangement reactions. patsnap.commdpi.comuq.edu.aubeilstein-journals.org By analogy, this compound can be expected to exhibit catalytic activity in similar processes, particularly under conditions where a milder acid catalyst is preferred.

Solid-supported sulfonic acids have been developed as efficient, reusable heterogeneous catalysts that offer advantages in terms of product separation and catalyst recycling. mdpi.comuq.edu.aunih.gov These systems, often based on silica, carbon, or polymeric supports, provide a template for how this compound could be immobilized to create stable and recoverable acid catalysts. acs.orgpnnl.gov The long alkyl chain of this compound could also be exploited to modify the catalyst's solubility or surface properties in biphasic systems.

The field of photocatalysis has opened new avenues for the application of sulfinic acids. They have been shown to act as catalytic hydrogen-atom (H-atom) donors in photocatalytic anti-Markovnikov alkene functionalizations. nih.gov In these processes, the sulfinic acid participates in a radical chain reaction initiated by a photocatalyst under visible light irradiation.

Furthermore, photocatalytic methods can be used to generate sulfonyl radicals from sulfinic acids, which can then engage in various synthetic transformations. acs.org Research has also demonstrated the photocatalyzed sulfoxidation of alkanes, such as heptane (B126788), to the corresponding sulfonic acids using a semiconductor photocatalyst like titanium dioxide (TiO₂) under an atmosphere of sulfur dioxide and oxygen. researchgate.netresearchgate.net This reaction proceeds through radical intermediates and implies the transient formation of a sulfinic acid species, highlighting the central role of these compounds in photocatalytic C-H functionalization. researchgate.net

One of the most significant applications of sulfinic acids in organic synthesis is their role as precursors to sulfonyl radicals (RSO₂•). nih.govrsc.org These radicals can be generated from sulfinic acids through a one-electron oxidation. nih.gov Sulfonyl radicals are valuable intermediates that readily add to carbon-carbon double and triple bonds, providing a powerful method for the formation of sulfones. ccspublishing.org.cn

This radical addition process is a key step in many synthetic sequences. The reaction is characterized by its high efficiency and tolerance for a wide range of functional groups. The generation of a heptylsulfonyl radical from this compound would allow for the direct sulfonylation of various unsaturated substrates. Despite a reputation for being prone to autoxidation, sulfinic acids have been successfully employed in a variety of useful radical chain reactions. nih.govrsc.org The key to their successful application is that the desired radical propagation steps can proceed much faster than the competing autoxidation pathway. rsc.org

Development and Engineering of Novel Sulfinic Acid-Based Catalytic Systems

The development of advanced catalytic systems often focuses on enhancing catalyst stability, activity, and recyclability. While much of the research in this area has centered on sulfonic acid-functionalized materials, the principles are directly applicable to sulfinic acids. mdpi.com Heterogenization, which involves anchoring the catalytic species to a solid support, is a primary strategy.

Materials such as mesoporous silica, polymers, and carbon nanotubes have been used to create solid acid catalysts based on sulfonic acids. uq.edu.aunih.gov These materials benefit from a high surface area and tunable pore structures, which can enhance reaction rates and selectivity. uq.edu.au Engineering a catalyst based on this compound would involve similar strategies, such as grafting the sulfinic acid moiety onto the surface of a solid support. The heptyl chain could serve as a flexible linker, potentially improving the accessibility of the catalytic sites. The development of such solid-supported sulfinic acid catalysts could lead to more sustainable and environmentally friendly chemical processes.

Functional Applications in Specialty Chemical Synthesis

The true value of this compound in specialty chemical synthesis lies in its role as a versatile building block. As discussed, it provides access to a wide array of more complex organosulfur compounds. The sulfonamide and sulfone functional groups, which are readily synthesized from sulfinic acid precursors, are cornerstones of medicinal chemistry. princeton.edu

For example, many antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants contain a sulfonamide group. The direct conversion of this compound into a heptylsulfonamide moiety allows for the incorporation of a lipophilic seven-carbon chain into a drug candidate, which can be used to tune its pharmacokinetic properties. Similarly, the synthesis of heptyl sulfones via radical addition offers a pathway to compounds with applications as solvents, plasticizers, and bioactive molecules. The ability to efficiently generate these valuable functional groups from a stable and accessible precursor like this compound underscores its importance in the synthesis of high-value specialty chemicals.

Future Research Directions and Challenges in Heptane 1 Sulfinic Acid Chemistry

Innovations in Green and Sustainable Synthetic Routes for Alkylsulfinic Acids

The development of environmentally benign and efficient methods for synthesizing alkylsulfinic acids is a primary challenge. Traditional methods often rely on harsh reagents and multi-step processes. Future research is geared towards direct, atom-economical transformations.

A particularly promising frontier is the use of photocatalysis for the direct conversion of aliphatic C(sp³)–H bonds into the corresponding alkyl sulfinic acids. nih.govorganic-chemistry.org Decatungstate photocatalysis, for example, has emerged as a powerful tool for this transformation. nih.govnih.gov This method allows for the direct sulfinylation of unactivated C-H bonds in alkanes like heptane (B126788), using aqueous sulfur dioxide as the sulfinylation reagent under mild, near-UV light conditions. organic-chemistry.org This approach is metal-free and offers a significant improvement in sustainability over classical methods. organic-chemistry.org

Future work in this area will likely focus on:

Expanding the scope and efficiency of photocatalytic systems for long-chain alkanes.

Developing alternative, readily available sulfur dioxide surrogates to enhance safety and ease of handling. rsc.org

Investigating flow chemistry setups for the continuous and scalable production of heptane-1-sulfinic acid and other analogues.

Exploring enzymatic or bio-inspired catalytic systems that can perform selective C-H sulfinylation under even milder conditions.

Unexplored Reactivity Patterns and Novel Transformations

This compound is known for its facile autoxidation, which has historically rendered it a challenging reagent. rsc.org However, recent research has begun to harness its unique reactivity, particularly in the realm of radical chemistry. The one-electron oxidation of sulfinic acids generates sulfonyl radicals, which are valuable intermediates in synthesis. nih.gov

Key thermodynamic and kinetic parameters have been characterized for sulfinic acids, providing a foundation for predicting and controlling their reactivity. rsc.org

| Parameter | Value (approx.) | Comparison |

| O–H Bond Dissociation Enthalpy (BDE) | ~78 kcal mol⁻¹ | Midway between thiols (~87 kcal mol⁻¹) and sulfenic acids (~70 kcal mol⁻¹) rsc.org |

| H-atom transfer rate to alkyl radicals | ~10⁶ M⁻¹ s⁻¹ | Similar to thiols and sulfenic acids rsc.org |

| H-atom transfer rate to alkoxyl radicals | ~10⁸ M⁻¹ s⁻¹ | Midway between thiols (~10⁷ M⁻¹ s⁻¹) and sulfenic acids (~10⁹ M⁻¹ s⁻¹) rsc.org |

| Reaction rate of sulfonyl radical with O₂ | ~10⁶ M⁻¹ s⁻¹ | Relatively slow, enabling productive chemistry to outcompete autoxidation rsc.org |

Future research is expected to delve into:

Late-Stage Functionalization: Using heptane-1-sulfonyl radicals, generated from the sulfinic acid, for the late-stage modification of complex molecules and pharmaceuticals. nih.govacs.org

Novel Radical Cascades: Designing new reaction sequences initiated by the heptane-1-sulfonyl radical, taking advantage of its ability to add to carbon-carbon multiple bonds. nih.govacs.org

Asymmetric Transformations: Developing chiral catalysts or auxiliaries to control the stereochemistry of reactions involving the pyramidal sulfur center of this compound or its derivatives.

Controlled Autoxidation: Investigating methods to control the autoxidation process to generate valuable sulfonic acids or other oxidized products selectively.

Advanced In Situ Spectroscopic Characterization Techniques for Reactive Intermediates

A significant challenge in studying the chemistry of this compound is the transient and reactive nature of its key intermediates, such as the heptane-1-sulfonyl radical. nih.gov Traditional offline analytical methods are often inadequate for capturing the kinetics and mechanism of these rapid reactions.

The implementation of in situ spectroscopic techniques is crucial for gaining a deeper understanding. mt.comspectroscopyonline.com Techniques like real-time Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration profiles of reactants, products, and sometimes intermediates, throughout a reaction. researchgate.net

Future directions in this area include:

Advanced Spectroscopic Setups: Combining techniques, such as stopped-flow kinetics with UV/Vis or Electron Paramagnetic Resonance (EPR) spectroscopy, to directly observe and characterize short-lived radical species like the heptane-1-sulfonyl radical.

Cryogenic Matrix Isolation: Utilizing techniques like high-vacuum flash pyrolysis (HVFP) coupled with matrix isolation IR and UV/Vis spectroscopy to trap and study highly reactive intermediates at low temperatures, providing detailed structural and photochemical information. rsc.orgnih.gov

Chemometric Analysis: Applying advanced data analysis and modeling to complex in situ spectral data to deconvolve overlapping signals and extract kinetic and mechanistic insights. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. researchgate.netnih.gov The synergy between computational and experimental approaches provides a powerful paradigm for advancing the understanding of this compound chemistry.

For instance, DFT calculations can be used to:

Predict reaction barriers and determine the feasibility of proposed mechanistic pathways, such as the photocatalytic cycle for sulfinic acid synthesis. organic-chemistry.org

Calculate the geometries and spectroscopic properties of transient intermediates, aiding in their experimental identification. rsc.orgnih.gov

Understand the factors controlling reactivity and selectivity, such as the influence of solvent and substituents on hydrogen atom transfer rates. rsc.org

Model the electronic structure and covalent character of metal-sulfur bonds in potential catalytic systems. stanford.edu

The future will see an even tighter integration of these methodologies, where computational predictions guide experimental design, and experimental results serve to benchmark and refine theoretical models. This collaborative approach will be essential for unraveling complex reaction networks and for the rational design of new catalysts and reagents based on this compound.

Design of Next-Generation Sulfinic Acid-Based Functional Materials and Reagents

While much of the research on functional materials has focused on the more stable sulfonic acids, the unique properties of sulfinic acids present untapped potential. nih.govuq.edu.au The long alkyl chain of this compound suggests its utility in applications where amphiphilic properties are desired.

Future research directions in materials science and reagent design include:

Sulfinic Acid-Functionalized Polymers and Surfaces: Developing methods to graft this compound or its derivatives onto solid supports like silica, zirconia, or polymers. mdpi.com These materials could serve as novel solid-supported catalysts or reducing agents, combining the reactivity of the sulfinic acid group with the benefits of heterogeneous systems, such as easy separation and recyclability. uq.edu.au

Surfactants and Emulsifiers: Investigating the surfactant properties of heptane-1-sulfinate salts. Long-chain alkyl sulfonates are widely used as surfactants, and their sulfinate counterparts could offer different, potentially advantageous, properties in areas like micellar catalysis or the formulation of personal care products.

Redox-Active Materials: Exploring the use of sulfinic acid-functionalized materials in redox-flow batteries or as antioxidants, leveraging the reversible oxidation to the sulfonyl radical.

Novel Building Blocks for Synthesis: Utilizing this compound as a versatile building block for the synthesis of a wider range of organosulfur compounds, including sulfones, sulfonamides, and sulfinate esters, which are prevalent in pharmaceuticals and agrochemicals. princeton.edu

The exploration of these future research avenues promises to unlock the full potential of this compound, transforming it from a challenging laboratory chemical into a valuable component in sustainable synthesis, catalysis, and materials science.

Q & A

Q. What ethical considerations apply when publishing contradictory data on this compound’s toxicity?

Q. Supplementary Material Example

| Parameter | Value/Range | Method |

|---|---|---|

| Melting Point | 78–80°C | DSC |

| log P (octanol/water) | 1.8 ± 0.2 | Shake-flask assay |

| pKa | 2.3 | Potentiometric titration |

Featured Recommendations